NH2-Peg-fitc

Catalog No.
S15993443
CAS No.
M.F
C27H26N2O8
M. Wt
506.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-Peg-fitc

Product Name

NH2-Peg-fitc

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide

Molecular Formula

C27H26N2O8

Molecular Weight

506.5 g/mol

InChI

InChI=1S/C27H26N2O8/c28-7-9-34-11-12-35-10-8-29-25(32)16-1-4-20-19(13-16)26(33)37-27(20)21-5-2-17(30)14-23(21)36-24-15-18(31)3-6-22(24)27/h1-6,13-15,30-31H,7-12,28H2,(H,29,32)

InChI Key

IKGSKDOLBUBCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

The compound Amine-Polyethylene Glycol-Fluorescein Isothiocyanate is a fluorescent derivative of polyethylene glycol that incorporates an amine functional group and a fluorescein dye. This compound is often referred to as NH2-PEG-FITC. It is characterized by its ability to fluoresce, with a maximum absorption wavelength of 495 nm and emission around 515-520 nm, making it useful for various biological applications, particularly in labeling and tracking molecules in biological systems . The presence of the amine group allows for further conjugation with carboxylic acids or activated esters, facilitating its use in bioconjugation reactions .

The primary chemical reaction involving NH2-PEG-FITC is the coupling of the amine group with activated carboxylic acids, such as NHS (N-hydroxysuccinimide) esters. The reaction proceeds under physiological conditions (pH 7.2 to 9) to form stable amide bonds. The general reaction scheme can be represented as follows:

R NH2+R NHSR NH C O R +NHS\text{R NH}_2+\text{R NHS}\rightarrow \text{R NH C O R }+\text{NHS}

This reaction is efficient under slightly alkaline conditions and typically results in high yields of the desired conjugate .

NH2-PEG-FITC exhibits significant biological activity due to its fluorescent properties, which allow for easy visualization in various assays. The fluorescein moiety enables real-time tracking of molecules within cells or tissues. Additionally, the amine functionality permits conjugation to proteins or other biomolecules, enhancing their solubility and stability in biological environments. This property makes NH2-PEG-FITC valuable in drug delivery systems, imaging studies, and diagnostics .

The synthesis of NH2-PEG-FITC typically involves several steps:

  • Synthesis of Polyethylene Glycol Derivative: Starting with polyethylene glycol, an amine group is introduced through reactions such as amination.
  • Labeling with Fluorescein Isothiocyanate: The resulting amine-terminated polyethylene glycol is then reacted with fluorescein isothiocyanate under basic conditions. This step involves the nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate group.
  • Purification: After the reaction, purification techniques such as precipitation or chromatography are employed to isolate the desired product from unreacted materials .

NH2-PEG-FITC has a wide range of applications:

  • Bioconjugation: Used to label proteins, peptides, or other biomolecules for tracking and imaging.
  • Drug Delivery: Enhances solubility and bioavailability of therapeutic agents.
  • Diagnostic Tools: Employed in assays and tests that require fluorescent markers for detection.
  • Nanotechnology: Utilized in creating functionalized nanoparticles for targeted delivery systems .

Studies involving NH2-PEG-FITC often focus on its interactions with various biological molecules. These interactions can include binding studies with proteins or cell membranes, where the fluorescent properties allow for real-time monitoring. The ability to form stable conjugates with proteins enhances their functionality without compromising biological activity, making NH2-PEG-FITC a preferred choice in many experimental setups .

Several compounds are similar to NH2-PEG-FITC in terms of structure and function. Here are some notable examples:

Compound NameFunctional GroupsUnique Features
Methoxy Polyethylene GlycolMethoxyNon-reactive; used primarily for solubilization
Carboxylic Acid Polyethylene GlycolCarboxylic AcidReactive; used for conjugation with amines
NHS Ester Polyethylene GlycolNHS EsterHighly reactive; facilitates quick conjugation
Rhodamine B Polyethylene GlycolRhodamine DyeDifferent fluorescent properties; used for imaging
Biotin Polyethylene GlycolBiotinEnables strong binding to streptavidin; used in assays

NH2-PEG-FITC stands out due to its combination of fluorescence and reactivity via the amine group, allowing it to serve dual purposes in both labeling and functionalizing biomolecules .

XLogP3

1.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

506.16891579 g/mol

Monoisotopic Mass

506.16891579 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-08-15

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